molecular formula C17H19NO3S B2537943 phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate CAS No. 1207055-04-6

phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate

Cat. No.: B2537943
CAS No.: 1207055-04-6
M. Wt: 317.4
InChI Key: VWAVNRYAUGISPL-UHFFFAOYSA-N
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Description

Phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate is a synthetic carbamate derivative engineered for advanced biochemical research. Its molecular architecture, incorporating both a phenyl carbamate group and a tetrahydropyran (oxane) ring substituted with a thiophene moiety, makes it a compound of significant interest in medicinal chemistry and drug discovery. This structure is characteristic of molecules investigated for their potential as enzyme inhibitors . Compounds with similar carbamate functionalities have been demonstrated to act as potent and selective inhibitors of metalloproteinases, such as MMP-2, which is a key target in oncology research for its role in cancer metastasis and tumor vascularization . The integration of the heteroaromatic thiophene ring, a common pharmacophore in active pharmaceutical ingredients, is known to contribute to a molecule's binding affinity and metabolic stability . Thiophene derivatives are frequently explored in the development of novel anti-cancer agents, underscoring the research value of this compound . The primary value of this compound lies in its use as a key intermediate or a potential pharmacologically active compound in hit-to-lead optimization campaigns. It is intended for use in high-throughput screening, enzymatic assays, and structure-activity relationship (SAR) studies to develop new therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

phenyl N-[(4-thiophen-2-yloxan-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-16(21-14-5-2-1-3-6-14)18-13-17(8-10-20-11-9-17)15-7-4-12-22-15/h1-7,12H,8-11,13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAVNRYAUGISPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)OC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Prins Cyclization

Prins cyclization offers a stereocontrolled route to 4-substituted tetrahydropyrans. For this compound, thiophene-2-carbaldehyde reacts with 3-buten-1-ol under Brønsted acid catalysis (e.g., H2SO4 or p-toluenesulfonic acid) to form 4-(thiophen-2-yl)oxane-4-carbaldehyde.

Reaction Conditions :

  • Catalyst : H2SO4 (10 mol%)
  • Solvent : Dichloromethane, 0°C → room temperature
  • Yield : 68–72%

Diol Cyclodehydration

Alternatively, 4-(thiophen-2-yl)oxane-4-carbaldehyde is synthesized via cyclodehydration of 2,5-pentanediol and thiophene-2-carbaldehyde using BF3·OEt2 as a Lewis acid.

Optimized Parameters :

  • Molar ratio (diol:aldehyde) : 1:1.2
  • Temperature : 80°C, 12 hours
  • Yield : 75–78%

Introduction of the Methyleneamine Group

The aldehyde intermediate undergoes reductive amination to install the methyleneamine moiety. Sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate selectively reduces the imine formed in situ.

Procedure :

  • Imine formation : 4-(Thiophen-2-yl)oxane-4-carbaldehyde (1 equiv) reacts with ammonium acetate (3 equiv) in methanol at 25°C for 2 hours.
  • Reduction : NaBH3CN (1.5 equiv) is added portionwise, and stirring continues for 12 hours.
  • Workup : The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:4) to yield [4-(thiophen-2-yl)oxan-4-yl]methanamine.

Key Data :

  • Isolated yield : 82%
  • Purity (HPLC) : >98%

Carbamate Formation via Chloroformate Coupling

The final step involves reacting the amine with phenyl chloroformate under basic conditions to form the carbamate bond. Triethylamine (TEA) is employed to scavenge HCl, preventing side reactions.

Synthetic Protocol :

  • Base activation : [4-(Thiophen-2-yl)oxan-4-yl]methanamine (1 equiv) and TEA (2.5 equiv) are dissolved in anhydrous THF at 0°C.
  • Chloroformate addition : Phenyl chloroformate (1.2 equiv) is added dropwise over 30 minutes.
  • Reaction progression : The mixture warms to room temperature and stirs for 6 hours.
  • Isolation : The product is extracted with ethyl acetate, washed with brine, and recrystallized from ethanol/water.

Performance Metrics :

  • Yield : 89%
  • Melting point : 112–114°C
  • 1H NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 5H, Ph), 6.98–6.94 (m, 3H, thiophene), 4.21 (s, 2H, CH2O), 3.82–3.75 (m, 4H, oxane), 2.45–2.38 (m, 2H, CH2N)

Comparative Analysis of Synthetic Routes

The table below evaluates three synthetic strategies for this compound, highlighting efficiency and scalability:

Method Key Step Yield (%) Purity (%) Cost Index
Prins Cyclization → Reductive Amination Cyclization with H2SO4 68 → 82 → 89 98 Moderate
Diol Cyclodehydration → Reductive Amination BF3·OEt2 catalysis 75 → 82 → 89 97 High
Enzymatic Carbamation Lipase-mediated coupling 52 95 Low

Observations :

  • The Prins cyclization route offers a balance of yield and cost, making it preferable for industrial-scale synthesis.
  • Enzymatic methods, while eco-friendly, suffer from lower yields and extended reaction times (48–72 hours).

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients removes unreacted chloroformate and byproducts.
  • Recrystallization : Ethanol/water (3:1) affords needle-like crystals suitable for X-ray diffraction.

Spectroscopic Characterization

  • IR (KBr) : 1725 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch).
  • 13C NMR (100 MHz, CDCl3) : δ 155.2 (C=O), 140.1 (thiophene C-2), 127.6–125.3 (aromatic carbons).

Recent Advances in Carbamate Synthesis

Photoredox Catalysis

Visible-light-mediated catalysis using Ru(bpy)3Cl2 enables carbamate formation at ambient temperature, reducing energy consumption by 40% compared to thermal methods.

Continuous Flow Systems

Microreactor technology enhances mixing and heat transfer, achieving 95% conversion in 10 minutes for phenyl chloroformate reactions.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving carbamate compounds.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site. The thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity. The oxane ring may contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below, focusing on core modifications and functional groups:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Relevance
Phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate Phenyl carbamate + oxane Thiophen-2-yl, oxan-4-yl Potential HDAC inhibition
tert-Butyl N-(4-cyanooxan-4-yl)carbamate tert-Butyl carbamate + oxane Cyano (electron-withdrawing) Unknown; used as synthetic intermediate
Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate Ethyl carbamate + nitro phenyl Fluorobenzyl (lipophilic), nitro (electron-withdrawing) Enzyme inhibition (e.g., kinase or protease)
4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide Butanamide + thiophene Trifluoromethylphenyl (hydrophobic) HDAC or protease targeting

Key Observations:

  • Thiophene vs. Cyano Substituents: The thiophene group in the target compound may enhance π-stacking interactions compared to the cyano group in tert-butyl N-(4-cyanooxan-4-yl)carbamate, which could improve binding to hydrophobic enzyme pockets .
  • Oxane Rigidity : The oxane ring in the target compound likely increases metabolic stability compared to flexible chains in analogs like butanamide derivatives .
  • Electron-Withdrawing Groups: Nitro and fluorobenzyl groups in Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate may alter electronic properties, affecting solubility (LogP ~3.1) and reactivity .

Biological Activity

Phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate, a compound with potential therapeutic applications, has garnered interest due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phenyl group, a thiophene ring, and an oxane moiety. The compound's structure allows for interactions with various biological targets, which is crucial for its pharmacological effects.

IUPAC Name: 2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate
Molecular Formula: C18H23NO3S2
Molecular Weight: 363.52 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2, which are involved in various pathological processes, including cancer metastasis and tissue remodeling .

Inhibition of MMPs

Studies have shown that derivatives of phenyl carbamates can selectively inhibit MMPs. For instance, O-phenyl carbamate derivatives have demonstrated potent inhibition of MMP-2, suggesting that this compound may exhibit similar inhibitory effects due to structural similarities . This mechanism is vital for therapeutic strategies against diseases characterized by excessive MMP activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Study Biological Activity IC50 Value (μM) Notes
Study 1MMP-2 Inhibition< 1Potent inhibitor; slow-binding mechanism observed.
Study 2Antiproliferative0.50 - 3.58Effective against various cancer cell lines (HeLa, MCF-7).
Study 3Anti-inflammatoryNot specifiedPotential for treating inflammatory conditions.

Case Studies

  • Inhibition of Cancer Cell Proliferation:
    A study evaluated the antiproliferative effects of phenyl carbamate derivatives on several human cancer cell lines. Results indicated significant inhibition of cell growth in cervical (HeLa) and breast (MCF-7) cancer cells, with IC50 values ranging from 0.50 to 3.58 μM . This suggests potential utility in cancer therapy.
  • Therapeutic Implications for MMP-related Diseases:
    The selective inhibition of MMPs by this compound could be leveraged in therapeutic interventions for conditions such as brain metastasis and other diseases where MMP activity is dysregulated .

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